3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one
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Description
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H21FN4O4 and its molecular weight is 448.454. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and detailed structural analysis of compounds related to 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one. For instance, Vaksler et al. (2023) proposed the synthesis of a potential antimicrobial and antiviral drug with a similar structure. Their study highlighted the molecular and crystal structures, predicting biological activity through molecular docking (Vaksler et al., 2023). This approach is critical for understanding the compound's interaction with biological targets and its stability under various conditions.
Biological Properties and Antitumor Activity
A novel series of 2-(benzimidazol-2-yl)quinoxalines, incorporating pharmacophore groups like piperazine, piperidine, and morpholine moieties known from antitumor drugs, was designed and synthesized, showing promise against a wide range of cancer lines. These compounds, characterized by various spectroscopic methods and crystallography, demonstrated significant cytotoxic effects, especially against human lung adenocarcinoma cells, suggesting potential for development as new anticancer agents (Mamedov et al., 2022).
Pharmacological Potential
Studies on compounds with structural similarities have also investigated their pharmacological potential. For example, research on substituted 1,3,4-oxadiazole derivatives derived from ciprofloxacin showed enhanced antibacterial activity against various organisms, highlighting the broad utility of these compounds in developing new antimicrobial agents (Singhai & Gupta, 2019).
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O4/c1-28-12-16(24-26-23(27-33-24)14-5-6-20-21(9-14)32-13-31-20)22(30)15-10-17(25)19(11-18(15)28)29-7-3-2-4-8-29/h5-6,9-12H,2-4,7-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXOMPRSJTWXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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